

# Application Notes and Protocols: A Systematic Review of Pregnancy Loss and Depression

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### Introduction

These application notes provide a detailed summary and practical protocols derived from the systematic review by **Mergl** et al. (2024), which investigates the prevalence of depression and depressive symptoms in women following pregnancy loss (miscarriage or stillbirth). The original study systematically reviewed literature from MEDLINE, PsycINFO, and PSYNDEX published between 2000 and 2022. This document is intended for researchers, scientists, and drug development professionals to facilitate further investigation into the mental health consequences of pregnancy loss and the development of targeted therapeutic interventions.

## **Data Presentation**

The quantitative data from the systematic review by **Mergl** et al. (2024) is summarized below, highlighting the prevalence of depressive disorders and symptoms among women who have experienced pregnancy loss.

## Table 1: Prevalence of Depressive Disorders in Women After Pregnancy Loss



Diagnostic Criteria	Prevalence Range	Key Findings	Citations
Depressive Disorders (ICD-10)	3.1% - 18.6%	Women with a history of miscarriage have a significantly higher risk for depressive disorders compared to control groups.	[1]
Minor Depression (DSM-IV)	5.4%	This prevalence was noted for minor depression specifically.	[1]

**Table 2: Prevalence of Depressive Symptoms in Women** 

**After Pregnancy Loss** 

Assessment Method	Prevalence Range	Key Findings	Citations
Validated Assessment Methods	5% - 91.2%	The prevalence of depressive symptoms shows a very wide range across the included studies.	[1]
Longitudinal Studies	Reduction over time	All longitudinal studies included in the review demonstrated a decrease in depressive symptoms over time.	[1]

## **Experimental Protocols**

The systematic review by **Mergl** et al. (2024) followed the PRISMA (Preferred Reporting Items for Systematic Reviews and Meta-Analyses) guidelines. This protocol outlines the methodology for conducting a similar systematic review.



## **Protocol 1: Systematic Literature Search**

Objective: To identify all relevant studies on the prevalence of depression or depressive symptoms in women following miscarriage or stillbirth.

1	Database Selection:
•	MEDLINE
•	PsycINFO
•	PSYNDEX
2	Search Timeframe:
•	January 1, 2000, to December 31, 2022.
3	Language Restrictions:
•	English
•	German
4	Search Terms:
•	A combination of keywords related to pregnancy loss and depression should be used. For example: ("miscarriage" OR "stillbirth" OR "pregnancy loss") AND ("depression" OR "depressive symptoms" OR "mental health").
5	Inclusion Criteria:
•	Studies reporting on the prevalence of depression or depressive symptoms in women who have experienced a miscarriage or stillbirth.
•	Studies utilizing valid psychiatric diagnoses (e.g., based on DSM or ICD criteria) or validated assessment methods for depression.
6	Exclusion Criteria:



- Studies published before the year 2000.
- Articles not in English or German.
- Case reports, reviews, and meta-analyses (as the goal is to review primary literature).

## **Protocol 2: Study Selection and Data Extraction**

Objective: To select eligible studies and extract relevant data in a standardized manner.

- 1. Study Selection Process:
- Title and Abstract Screening: Two independent reviewers should screen the titles and abstracts of all identified articles to determine their potential eligibility.
- Full-Text Review: The full text of potentially eligible articles should be retrieved and reviewed independently by two researchers against the inclusion and exclusion criteria.
- Discrepancy Resolution: Any disagreements between reviewers should be resolved through discussion or by consulting a third reviewer.

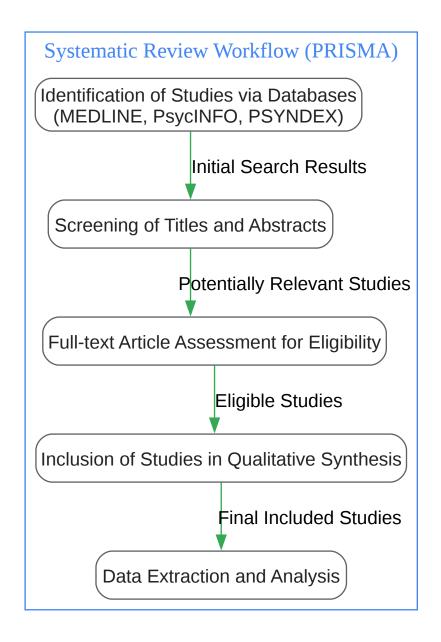
#### 2. Data Extraction:

- A standardized data extraction form should be used to collect the following information from each included study:
  - Author(s) and year of publication
  - Study design (e.g., cross-sectional, longitudinal)
  - Participant characteristics (e.g., sample size, age, type of pregnancy loss)
  - Method of depression assessment (e.g., diagnostic interview, self-report questionnaire)
  - Prevalence of depressive disorders and/or symptoms
  - Time since pregnancy loss
  - Key findings and conclusions



## **Mandatory Visualizations**

The following diagrams illustrate the logical workflow of the systematic review process as described by **Mergl** et al. (2024), following the PRISMA guidelines.

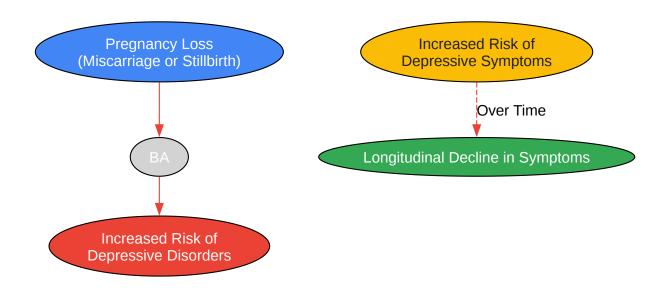


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Caption: PRISMA workflow for the systematic review.

The following diagram illustrates the conceptual relationship between pregnancy loss and the subsequent risk of depression as identified in the review.





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Caption: Relationship between pregnancy loss and depression.

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## References

- 1. researchgate.net [researchgate.net]
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